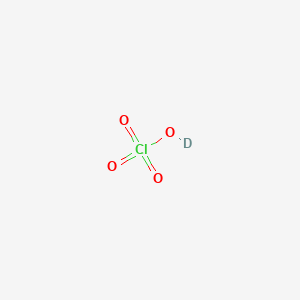

Perchloric (2H)acid

Description

Contextual Significance in Isotopic Chemistry and Reaction Mechanisms

The primary significance of Deuteroperchloric acid in research lies in the field of isotopic chemistry, particularly in the study of isotope effects. The substitution of a protium (B1232500) atom (¹H) with a deuterium (B1214612) atom (²H or D) introduces a significant mass change, which in turn affects the vibrational frequencies of chemical bonds. The O-D bond in DClO₄ has a lower zero-point energy than the corresponding O-H bond in HClO₄, making the O-D bond stronger and more difficult to break.

This difference is the foundation of the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction changes upon isotopic substitution. By comparing the rate of a reaction catalyzed by HClO₄ in normal water (H₂O) with the same reaction catalyzed by DClO₄ in heavy water (D₂O), researchers can determine whether the cleavage of the acidic O-H/O-D bond is involved in the rate-determining step of the reaction mechanism. A significant difference in reaction rates (a primary KIE) provides strong evidence that the proton transfer is a critical part of the reaction's slowest step. This technique is invaluable for validating or refuting proposed reaction mechanisms.

Below is a table of key physical and chemical properties for Deuteroperchloric acid.

| Property | Value |

| CAS Number | 19029-50-6 sigmaaldrich.com |

| Linear Formula | DClO₄ |

| Molecular Weight | 101.46 g/mol |

| Density | 1.680 g/mL at 25 °C |

| Refractive Index | n20/D 1.4165 |

| Isotopic Purity | Typically ≥99 atom % D |

Role in Fundamental Acid-Base Equilibria and Proton Transfer Studies

Deuteroperchloric acid is a cornerstone in the investigation of fundamental acid-base equilibria and proton transfer dynamics, primarily due to solvent isotope effects. nih.gov According to Brønsted-Lowry acid-base theory, an acid is a species that donates a proton. libretexts.orgyoutube.com In a deuterated system, DClO₄ acts as a strong deuteron (B1233211) (D⁺) donor. The study of its dissociation in heavy water (D₂O) provides a direct comparison to the behavior of HClO₄ in H₂O, revealing the solvent's critical role in mediating acidity.

A key finding from such studies is that organic and inorganic acids are generally weaker in D₂O than in H₂O. nih.gov This difference is often quantified as ΔpKa (defined as pKa in D₂O minus pKa in H₂O), which is typically around +0.5 for many oxygen-containing acids. nih.gov This indicates a less favorable dissociation equilibrium in the deuterated solvent. Investigating this equilibrium with DClO₄ helps elucidate the thermodynamic contributions of the solvent to ion solvation and the structure of the solvated deuteron (D₃O⁺), the analogue of the hydronium ion (H₃O⁺). libretexts.orglibretexts.org

Overview of Key Research Domains Employing DClO₄ for Mechanistic Elucidation

The unique properties of the deuteron make DClO₄ a valuable reagent in several advanced spectroscopic domains for mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : DClO₄ is frequently used in NMR-based investigations. Since deuterium has a nuclear spin of 1 (unlike the spin-1/2 proton), it has a different magnetic moment and a nuclear quadrupole moment. nih.gov This means it resonates at a distinct frequency from protons and couples differently to neighboring nuclei. In ¹H NMR, replacing a proton with a deuteron effectively removes that signal from the spectrum, which can be a powerful technique for simplifying complex spectra and aiding in signal assignment. nih.govyoutube.com Furthermore, deuterium NMR spectroscopy can provide specific details about molecular orientation, dynamics, and the electronic environment around the deuterated site. nih.gov

Vibrational Spectroscopy (Infrared and Raman) : The greater mass of deuterium compared to protium causes a significant shift in the vibrational frequencies of bonds. researchgate.net The O-D stretching vibration in DClO₄ occurs at a substantially lower frequency (wavenumber) than the O-H stretch in HClO₄. This predictable isotopic shift is a powerful diagnostic tool in IR and Raman spectroscopy. americanpharmaceuticalreview.comuni-goettingen.de Researchers use this effect to unambiguously assign vibrational modes corresponding to acidic protons, study the strength and dynamics of hydrogen-bonding networks, and probe the structural changes that occur during a reaction. osti.govnih.gov

The table below summarizes key research findings related to the use of deuterated acids.

| Research Finding | Significance in Mechanistic Studies | Relevant Techniques |

| Solvent Isotope Effect | Acids are typically weaker in D₂O than in H₂O (ΔpKa ≈ +0.5). nih.gov | Potentiometric Titration, Spectrophotometry |

| Kinetic Isotope Effect (KIE) | A change in reaction rate upon H/D substitution indicates that bond breaking to the isotope is part of the rate-determining step. nih.gov | Reaction Kinetics Monitoring (e.g., by Spectroscopy, Chromatography) |

| Vibrational Frequency Shift | The O-D stretching frequency is significantly lower than the O-H stretching frequency. researchgate.net | Infrared (IR) Spectroscopy, Raman Spectroscopy americanpharmaceuticalreview.com |

| NMR Chemical Shift | Deuteron and proton signals appear in vastly different spectral regions, simplifying ¹H NMR spectra upon deuteration. washington.eduyoutube.com | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Structure

2D Structure

Properties

IUPAC Name |

deuterio perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172512 | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Perchloric acid-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19029-50-6 | |

| Record name | Perchloric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19029-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019029506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Purity Considerations

Advanced Preparative Routes for Deuteroperchloric Acid Solutions

The synthesis of high-purity deuteroperchloric acid is a meticulous process, often conducted by specialized chemical suppliers. While detailed proprietary methods are not extensively published, the fundamental approach involves the reaction of an acid precursor with a deuterium (B1214612) source. A common laboratory-scale and industrial method is the reaction of dichlorine heptoxide with deuterium oxide (heavy water).

Cl₂O₇ + D₂O → 2 DClO₄

This reaction must be performed under carefully controlled conditions to manage its high reactivity and the hazardous nature of the reactants and products. Anhydrous deuterium perchlorate (B79767) is described as a colorless, hygroscopic, and volatile compound. sciencemadness.org

Commercially, Perchloric (2H)acid is most frequently supplied as a solution in deuterium oxide, typically at a concentration of around 68 wt. % with a high deuterium atom percentage. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The preparation of these solutions for specific research, such as kinetic studies, involves the use of these concentrated stocks. oberlin.edu For instance, solutions for nuclear magnetic resonance (NMR) spectroscopy are prepared in D₂O to enable the spectrometer's lock system. oberlin.edu

Methodologies for Isotopic Enrichment and Deuterium Atom Percent Determination

Achieving high isotopic purity is essential for the applications of this compound. The process involves both enriching the deuterium content and accurately measuring the final deuterium atom percentage.

Isotopic Enrichment: The primary method for producing highly deuterated compounds is through isotopic exchange reactions. For this compound, this involves repeated exchange with a deuterium source, such as deuterium oxide. The principles of hydrothermal catalytic H/D exchange, used for deuterating organic molecules like fatty acids, demonstrate a viable pathway for achieving high levels of deuteration. ansto.gov.au Isotope effects in electron transfer reactions can also be exploited for isotopic separation, where the deuterated species may react or exchange at a different rate than its protonated counterpart, allowing for enrichment. psu.edu Commercial products frequently achieve an isotopic purity of 99 atom % D or higher, indicating highly efficient enrichment protocols. sigmaaldrich.comscispace.com

Deuterium Atom Percent Determination: Several analytical techniques are employed to quantify the level of deuteration.

Mass Spectrometry (MS): This is a primary technique for determining isotopic enrichment. nih.govnih.gov By analyzing the mass-to-charge ratio of the molecule or its fragments, the relative abundance of deuterated versus protonated species can be precisely calculated. For this compound, the molecular weight difference between DClO₄ (101.46 g/mol ) and HClO₄ allows for clear differentiation. sigmaaldrich.com Specialized software can deconvolve mass spectra to determine the percentage of deuteration with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for assessing isotopic purity. In ¹H NMR, the presence and integration of any residual proton signals relative to a standard can be used to calculate the extent of deuteration. researchgate.net The technique is listed as suitable for the characterization of commercial DClO₄ solutions. sigmaaldrich.com

Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to the mass of the atoms involved. The O-D bond in DClO₄ will have a different characteristic vibrational frequency compared to the O-H bond in HClO₄, a difference that can be observed and quantified using IR spectroscopy. conicet.gov.ar

Characterization of Deuteration Levels and Purity for Specific Research Applications

The required level of deuteration and chemical purity is dictated by the intended research application. Rigorous characterization is therefore necessary to ensure the material is fit for purpose.

For applications in NMR spectroscopy , high isotopic purity (e.g., >99 atom % D) is critical. oberlin.edu The use of deuterated solvents and reagents minimizes the signals from residual protons, which can otherwise overwhelm the signals from the analyte being studied. researchgate.net

In kinetic and mechanistic studies , both isotopic and chemical purity are paramount. oberlin.edu For example, when DClO₄ is used to create a strongly acidic deuterated medium to study reaction rates, the presence of protonated acid could introduce competing reaction pathways, while chemical impurities could act as catalysts or inhibitors, confounding the results. oberlin.eduresearchgate.net

Spectrophotometric applications also demand high purity. When DClO₄ is used as a solvent for spectrophotometry at high temperatures, any impurities could react or degrade, interfering with the spectral measurements. researchgate.net Similarly, when used in the preparation of samples for trace metal analysis, the acid must be free of the metals being analyzed. nist.gov

The following table summarizes the key analytical techniques used for the characterization of this compound.

| Analytical Technique | Parameter Measured | Relevance for DClO₄ Analysis | Citations |

| Mass Spectrometry (MS) | Isotopic Abundance, Molecular Weight | Determines deuterium atom percent by measuring the ratio of DClO₄ to any residual HClO₄. | nih.govnih.govnih.gov |

| Nuclear Magnetic Resonance (¹H NMR) | Residual Proton Signals | Quantifies the level of deuteration by detecting remaining O-H groups. | sigmaaldrich.comoberlin.eduresearchgate.net |

| Infrared (IR) Spectroscopy | Molecular Vibrational Frequencies | Differentiates between O-D and O-H bonds to confirm deuteration. | conicet.gov.ar |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity, Impurities | Separates and quantifies non-volatile chemical impurities. | nih.gov |

| Spectrophotometry | Spectral Transmittance, Contaminants | Assesses purity by measuring absorbance at various wavelengths to detect contaminants. | researchgate.netnist.gov |

The table below details the typical properties of a commercially available this compound solution.

| Property | Value | Citations |

| Linear Formula | DClO₄ / D₂O | sigmaaldrich.com |

| Concentration | 68 wt. % in D₂O | sigmaaldrich.comsigmaaldrich.comscispace.com |

| Isotopic Purity | 99 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 101.46 | sigmaaldrich.com |

| Density | 1.680 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4165 | sigmaaldrich.com |

| CAS Number | 19029-50-6 | sigmaaldrich.com |

Spectroscopic Characterization Techniques and Mechanistic Insights in Dclo4 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. Studies involving DClO4 have provided significant information on the behavior of strong electrolytes and ion solvation.

Proton magnetic resonance (PMR) studies of the ternary system comprising perchloric acid (HClO4), deuterated perchloric acid (DClO4), water (H2O), and heavy water (D2O) have been instrumental in understanding the ionization of strong electrolytes. aip.orgresearchgate.net These investigations have yielded high-accuracy measurements of chemical shifts. aip.orgresearchgate.net The data obtained from these ternary systems have helped to resolve discrepancies in the degrees of dissociation that were previously derived from older NMR data and Raman intensities. aip.orgresearchgate.netresearchgate.net By extending these measurements to solutions containing deuterium (B1214612), researchers have been able to gather crucial information for discussing the molecular state of the acid and the nature of the hydrogen ion. aip.orgresearchgate.netaip.orgresearchgate.net

The use of DClO4 in NMR studies has been pivotal in gaining a deeper understanding of the molecular state of perchloric acid and the solvation of the deuterium ion. aip.orgresearchgate.netaip.orgresearchgate.net These studies, often in conjunction with measurements of nitric acid and its deuterated counterpart, have provided valuable data on hydration and the distribution of hydrogen isotopes between the ion and water molecules. aip.org The insights gained from these experiments are critical for refining models of strong acid behavior in aqueous and deuterated solutions. researchgate.netaip.org

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, offers a detailed view of the vibrational modes of molecules and ions. In the context of DClO4, these methods have been applied to study the perchlorate (B79767) anion and its interactions in various environments.

Raman spectroscopy is a valuable tool for studying the vibrational modes of the perchlorate anion (ClO4-) in deuterated solvents. researchgate.netnih.gov The perchlorate anion is often used as an internal standard in Raman studies of other species due to its characteristic scattering signal. acs.org When studying ion pairing in deuterated acetonitrile, for instance, the vibrational modes of the perchlorate anion are analyzed to understand its interactions with cations. researchgate.netnih.gov The symmetry of the free perchlorate anion (Td) results in specific Raman active modes. dtic.mil Any changes to these modes, such as splitting of degenerate bands, can indicate a reduction in symmetry due to interactions like ion pairing. dtic.mil For example, when the anion is bound to another species, its symmetry can be reduced to C3v, leading to observable changes in the Raman spectrum. dtic.mil

Infrared Photodissociation (IRPD) spectroscopy is a powerful gas-phase technique used to study the structure and interactions of microhydrated ions. In the context of the perchlorate anion (ClO4-), IRPD studies often utilize D2-tagging to obtain vibrational spectra. nih.gov These experiments provide detailed information on the hydrogen-bond network around the anion. nih.gov

The IRPD spectra reveal features corresponding to the vibrational modes of both the solvent molecules (e.g., O-H stretching) and the perchlorate anion itself. nih.gov The splitting of the triply degenerate antisymmetric stretching mode of the bare ClO4- anion upon microhydration is a direct reporter on the symmetry of the local solvation environment. nih.gov Furthermore, the red-shift of hydrogen-bonded O-H stretching bands provides a measure of the strength of the anion-water and water-water hydrogen bonds. nih.gov Studies on ClO4-(H2O)n clusters have shown that water-water interactions are relatively strong, leading to the formation of a second hydration shell before the first one is complete, indicating an asymmetric solvation of the perchlorate anion. nih.gov

Table 1: Key Vibrational Modes in IRPD Spectra of D2-tagged ClO4-(H2O)n

| Vibrational Mode | Spectral Range (cm⁻¹) | Description |

|---|---|---|

| Water-Water H-bonded O-H Stretch | 3240-3540 | Indicates the strength of water-water interactions. |

| Anion-Water H-bonded O-H Stretch | 3550-3650 | Reflects the strength of the interaction between the perchlorate anion and water molecules. |

| Free O-H Stretch | >3700 | Corresponds to non-hydrogen-bonded O-H oscillators. |

| Antisymmetric ClO4- Stretch (bare) | 1102 | Triply degenerate mode in the isolated perchlorate anion. |

This table is based on data from IRPD spectroscopy of D2-tagged ClO4-(H2O)n clusters. nih.gov

In situ Raman spectroscopy is a powerful technique for investigating the structure and dynamics of the electrode-electrolyte interface under reaction conditions. aip.orgmdpi.com By using DClO4 solutions, researchers can probe the behavior of water and ions at electrified surfaces. scispace.com Isotope substitution experiments, comparing H2O-based electrolytes with D2O-based electrolytes like DClO4, are crucial for assigning vibrational bands to specific species and intermediates. scispace.com

For example, in studies of the oxygen reduction reaction (ORR) on platinum surfaces, in situ Raman spectroscopy in 0.1 M DClO4 solution has been used to identify reaction intermediates. scispace.com The observed shifts in Raman peak positions upon isotopic substitution from H to D provide direct evidence for the involvement of hydrogen-containing species. scispace.com A peak observed around 933 cm⁻¹ is attributed to the bulk ClO4⁻ in the solution. scispace.com This approach allows for a detailed understanding of the role of the solvent and electrolyte in electrocatalytic processes. aip.orgscispace.com

Analysis of Polarizability and Bond Length Changes of Interfacial ClO₄⁻ in Deuterated Acid Solutions

The behavior of the perchlorate ion (ClO₄⁻) at interfaces within deuterated acid solutions is a subject of significant interest, as changes in its molecular structure can reveal details about the local microenvironment. The polarizability and bond lengths of the ClO₄⁻ anion are not static; they are influenced by interactions with surrounding molecules, such as the formation of hydrogen bonds.

When the ClO₄⁻ ion moves from a bulk aqueous solution to a more hydrophobic or confined interfacial environment, its electronic distribution and geometry can be perturbed. acs.org Studies on the interaction between ClO₄⁻ and C–H groups, which can act as hydrogen bond donors in certain environments, provide insight into these changes. acs.org The formation of such "blue-shifting" hydrogen bonds can lead to a shortening of the C–H bond length and a concurrent rearrangement of electron density within the perchlorate ion. acs.org

This redistribution of electrons affects the Cl–O bonds within the anion. Quantum mechanical calculations have shown that upon forming triplex hydrogen bonds with methyl groups, specific Cl–O bond lengths within the perchlorate ion are altered. acs.org These structural modifications are reflected in vibrational spectroscopy. For instance, in Fourier Transform Infrared (FTIR) spectroscopy, changes in the vibrational frequencies of the ClO₄⁻ anion are observed. The symmetric stretching mode (νs) and the antisymmetric stretching mode (νas) of the Cl–O bonds are particularly sensitive to the local environment. acs.org A shift in these frequencies indicates a change in bond strength and, by extension, bond length. Similarly, Raman spectroscopy, which is highly sensitive to the symmetric stretching mode of the tetrahedral ClO₄⁻ ion, can show shifts to lower wavenumbers (red shifts) upon interaction at an interface, reflecting the influence of the local dielectric constant and hydration state. acs.org

The table below summarizes calculated changes in bond lengths for a perchlorate ion interacting with hydrogen-bond donors, modeling an interfacial condition.

Table 1: Calculated Bond Length Changes in Perchlorate Ion Upon Interaction Data derived from studies on ClO₄⁻ complexes modeling interfacial hydrogen bonding. acs.org

| Bond Type | Condition | Typical Bond Length (Å) | Description of Change |

|---|---|---|---|

| Cl–O (Dissociative) | Interacting with H-bond donors | ~1.488 | Elongated compared to other Cl-O bonds in the same interacting ion. |

| Cl–O (Parallel H-bond) | Interacting with H-bond donors | ~1.455 | Shortened due to electron density redistribution. |

| Cl–O (Diagonal H-bond) | Interacting with H-bond donors | ~1.446 | Most shortened due to specific orientation of the hydrogen bond. |

| C–H (Interacting) | Forms H-bond with ClO₄⁻ | - | Bond length shortens (blue-shift). |

Time-Resolved and Photophysical Spectroscopies in DClO₄ Media

Luminescence and Photochemical Investigations of Metal Complexes in D₂O/DClO₄

The use of deuterated solvents, such as a mixture of deuterium oxide (D₂O) and perchloric (2H)acid (DClO₄), is a powerful technique in photophysical studies. Replacing protons (¹H) with deuterons (²H) in the solvent can significantly reduce non-radiative decay rates for excited-state metal complexes, often leading to enhanced luminescence intensity and longer excited-state lifetimes. This kinetic isotope effect is crucial for investigating the properties of photoactive metal complexes.

Research into chromium(III) complexes, for example, has utilized D₂O/DClO₄ media to explore their luminescence and photochemical properties. researchgate.netuni-mainz.de One such complex, [Cr(tpe)₂]³⁺, was found to be luminescent at room temperature in a D₂O/DClO₄ solution. uni-mainz.de The deuterated acidic environment minimizes the quenching of the excited state that would typically occur in a protic solvent, allowing for detailed spectroscopic investigation. researchgate.net

Studies on [Cr(tpe)₂][BF₄]₃ in a D₂O/DClO₄ medium under inert conditions revealed distinct absorption and emission characteristics. researchgate.net The investigation of such 3d metal complexes in these deuterated systems is vital for developing sustainable photophysical and photochemical applications, including light-driven energy and electron transfer processes. researchgate.netuni-mainz.de The exceptionally long-lived excited states observed for some of these complexes in DClO₄/D₂O are of fundamental interest for understanding charge transfer mechanisms. researchgate.netuni-mainz.de

The table below presents representative photophysical data for a metal complex studied in a deuterated acidic medium.

Table 2: Photophysical Properties of [Cr(tpe)₂][BF₄]₃ in D₂O/DClO₄ Data obtained at room temperature. researchgate.net

| Measurement | Wavelength (nm) | Condition |

|---|---|---|

| Excitation Wavelength (λ_exc) | 428 | - |

| Absorption Maximum | ~450 | Inert Atmosphere |

| Emission Maximum | ~775 | Inert Atmosphere |

| Absorption Maximum | ~450 | Air-Saturated |

| Emission Maximum | ~775 | Air-Saturated (Quenched Intensity) |

Theoretical and Computational Chemistry Approaches for Dclo4 Systems

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and other first-principles quantum mechanical methods serve as foundational tools for investigating the electronic structure, bonding, and reactivity of DClO4 and related species. These calculations allow for a detailed examination of interactions at the quantum level, providing a robust framework for understanding macroscopic observations.

Computational studies have provided significant insights into the interaction between the perchlorate (B79767) anion (ClO4-) and water molecules, which is fundamental to understanding the behavior of perchloric acid in aqueous solutions. DFT calculations, often complemented by experimental techniques like infrared photodissociation (IRPD) spectroscopy, have been employed to investigate the microhydration of the perchlorate anion. nih.gov

Research on microhydrated perchlorate anions, ClO4-(H2O)n where n can be up to eight, has revealed that the interaction between water molecules is stronger than the anion-water interaction. This leads to the early formation of water-water hydrogen bonds and results in an asymmetric solvation of the perchlorate anion. nih.govresearchgate.net This means that the second and third hydration shells begin to form before the first is even complete. nih.govresearchgate.net Specifically, the population of the second hydration shell is observed at n=5 and the third at n=8. nih.govresearchgate.net

The structural arrangement of water molecules in the hydration shells is influenced by the perchlorate ion. However, the first hydration shell of the perchlorate anion is not densely packed, containing a maximum of seven water molecules. researchgate.net Interestingly, only three of the four oxygen atoms of the anion form hydrogen bonds with these water molecules. researchgate.net The energy of these hydrogen bonds is notably lower (10-15 kJ mol⁻¹) than the hydrogen bond energy in a water dimer (approximately 20 kJ mol⁻¹). researchgate.net

Further analysis using molecular dynamics simulations has shown that while the shape of the radial distribution functions of the solvent and cosolvent may vary with concentration, the peak positions remain largely unchanged. nih.gov A noteworthy observation is the small but discernible change in the second hydration shell and even beyond, indicating that the effects of the salt are not limited to the first solvation shell. nih.gov

Table 1: Summary of Perchlorate Anion-Water Interaction Findings

| Feature | Observation |

|---|---|

| Relative Interaction Strength | Water-water interactions are stronger than anion-water interactions. nih.govresearchgate.net |

| Solvation Pattern | Asymmetric solvation with early onset of second and third hydration shells. nih.govresearchgate.net |

| First Hydration Shell | Contains a maximum of 7 water molecules. researchgate.net |

| Hydrogen Bonding | Only three of the four perchlorate oxygen atoms form hydrogen bonds with water. researchgate.net |

| H-bond Energy (Anion-Water) | 10-15 kJ mol⁻¹ researchgate.net |

| Effect on Water Structure | Perturbation extends to the second hydration shell and beyond. nih.gov |

The theoretical evaluation of dissociation constants (pKa) for deuterated strong acids like DClO4 involves considering the deuterium (B1214612) isotope effect. This effect on acid-base equilibria can be understood through theoretical models that account for both intrinsic and medium-related isotope effects. nih.gov

Two primary theoretical models are employed. The first model focuses on the intrinsic isotope exchange effect of the acid itself, where the titratable protons are replaced by deuterons. nih.gov The dominant factor in this model is the difference in zero-point energy between the hydrogenated and deuterated forms of the acid. nih.gov The second model considers the medium isotope effects, which involves calculating the change in free energy when the solvent is switched from H2O to D2O in the solute-solvent hydrogen-bonding complexes. nih.gov

For strong acids, the difference in pKa between the deuterated and non-deuterated forms (ΔpKa = pKa(D2O) - pKa(H2O)) has been a subject of study. It has been observed that this difference often varies linearly with the pKa in water for acids with a pK greater than 7. nih.gov However, for a significant number of organic acids with pK less than 7, the ΔpKa is relatively constant, around 0.55. nih.gov This suggests that the isotope effect is more complex than a simple linear relationship. nih.gov For sulfuric acid, a strong inorganic acid, the ΔpKa for the second dissociation has been determined to be 0.343. nih.gov

Computational approaches, such as those combining density functional theory with a polarizable continuum solvation model (B3LYP-PCM/6-311++G(d,p)), have been used to compute these deuterium isotope effects on acidity constants. nih.gov

Table 2: Factors Influencing Deuterium Isotope Effects on Dissociation Constants

| Factor | Description |

|---|---|

| Intrinsic Isotope Effect | Arises from the difference in zero-point energy between the H and D isotopologues of the acid. nih.gov |

| Medium Isotope Effect | Relates to the change in free energy of solvation when transferring the acid from H2O to D2O. nih.gov |

| Acid Strength (pKa) | The relationship between ΔpKa and pKa is not uniform across all acid strengths. nih.gov |

DFT calculations are pivotal in elucidating the mechanisms of electrocatalytic reactions involving perchlorate. These studies often focus on the adsorption of perchlorate species onto electrode surfaces, a critical step in many electrochemical processes. For instance, DFT has been used to investigate the electrocatalytic reduction of perchlorate on a Rhenium/Ti4O7 electrode. uic.edu These simulations indicated that the adsorption of the Rhenium catalyst on the Ti4O7 support is an exothermic process. uic.edu The DFT results also suggested that the reduction of perchlorate to chloride is exothermic and that reduced titanium sites on the support participate in the reaction. uic.edu

The adsorption of perchlorate itself on various surfaces has also been a subject of computational investigation. Studies on platinum single crystal electrodes have shown that perchlorate anions can specifically adsorb, with the extent of adsorption depending on the crystal facet. researchgate.net This specific adsorption can influence the adsorption of other species, such as hydroxyl radicals, and impact the kinetics of reactions like the oxygen reduction reaction (ORR). researchgate.net

Furthermore, DFT has been employed to model the decomposition of ammonium (B1175870) perchlorate on surfaces like nitrogen-doped graphene and titanium dioxide. ttu.edumdpi.com In the case of nitrogen-doped graphene, DFT calculations revealed the reaction pathway for the decomposition of the perchloric acid molecule. mdpi.com For titanium dioxide, DFT showed that the adsorption of ammonium perchlorate is highly energetic and that the anatase phase is more reactive for decomposition than the rutile phase. ttu.edu

Table 3: Insights from DFT on Perchlorate Electrocatalysis and Adsorption

| System | Key Findings from DFT |

|---|---|

| Re/Ti4O7 Electrode | Adsorption of Re catalyst is exothermic; perchlorate reduction to chloride is exothermic. uic.edu |

| Pt Single Crystal Electrodes | Specific adsorption of perchlorate occurs and is facet-dependent. researchgate.net |

| Nitrogen-Doped Graphene | Elucidation of the HClO4 decomposition pathway. mdpi.com |

| TiO2 Surfaces | Strong, energetic adsorption of ammonium perchlorate, with anatase being more reactive. ttu.edu |

Computational models, particularly those based on DFT, are crucial for understanding the behavior of anions like perchlorate at interfaces, such as the air/water interface. These models help in interpreting experimental data and provide a molecular-level picture of the interfacial electric fields and the polarizability of the anions.

Studies combining vibrational sum-frequency (VSF) spectroscopy with computational models have shown that the presence of an interface can induce a deformation in the perchlorate anion. nih.gov This deformation leads to a change in the anion's symmetry, making a bulk-forbidden vibrational mode active in the VSF spectrum. nih.gov The results indicate that as the concentration of perchlorate at the interface increases, the interfacial electric field becomes stronger. nih.gov This increased field enhances the polarization of the perchlorate anion, leading to a greater dipole moment and structural deformation, which in turn makes the anion's polarizability more anisotropic. nih.gov

These findings highlight that the molecular response of the perchlorate anion changes with concentration, a factor that needs to be considered when interpreting spectroscopic data to determine properties like adsorption energies. nih.gov

Molecular Dynamics Simulations and Continuum Models

Molecular Dynamics (MD) simulations, especially Ab Initio Molecular Dynamics (AIMD), provide a dynamic perspective on the behavior of DClO4 systems. By simulating the motion of atoms and molecules over time, MD can reveal details about processes like interfacial water dynamics and the structure of solutions.

AIMD simulations are a powerful tool for investigating the dynamics of water at interfaces in electrochemical systems, which is critical for understanding the behavior of deuterated perchloric acid solutions in such environments. These simulations, which are based on first-principles electronic structure calculations, can provide a detailed picture of the structural and dynamical properties of interfacial water. sissa.itrsc.org

Research using AIMD has shown that the choice of density functional is crucial for accurately representing the properties of water. rsc.org For example, some functionals may over- or under-structure water, which can affect the simulated dynamics. rsc.org It has been found that including exact exchange in the functional is important for correctly describing hydrogen bonds, which in turn influences both the structural and dynamical properties of water. rsc.org

In the context of interfaces, AIMD simulations can be used to study phenomena such as the deprotonation dynamics of acids at the air-water interface and the effect of electric fields on interfacial water evaporation. rsc.orgosti.gov For instance, applying an alternating electric field has been shown to enhance the evaporation of water from hydrogels by cleaving water molecules and clusters at the interface. rsc.org Such simulations provide molecular-level insights into how external fields and the presence of solutes like perchlorate can modulate the behavior of water at electrochemical interfaces.

Continuum Modeling for Electrochemical Devices and Processes in Deuterated Electrolytes

Continuum models are a important theoretical tool for investigating the behavior of electrochemical systems, including those containing deuterated electrolytes like perchloric (2H)acid (DClO4). These models simplify the complexity of the electrolyte by representing the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is particularly useful for capturing the long-range electrostatic interactions that govern the structure of the electrochemical double layer at the electrode-electrolyte interface. nih.govyoutube.com

The primary goal of continuum modeling in this context is to describe the distribution of ions and the potential profile near the electrode surface under an applied voltage. arxiv.org A common approach is the Poisson-Boltzmann (PB) theory, which treats ions as point charges within the dielectric continuum and describes their distribution according to Boltzmann statistics. arxiv.org However, for more accurate representations, size-modified Poisson-Boltzmann models are used to account for the finite size of the ions. nih.gov

Recent advancements have led to the development of dual-continuum models, which treat both the solid electrode phase and the electrolyte phase as interconnected continua. researchgate.net This approach, grounded in homogenization theory, offers a more rigorous and intuitive description of transport phenomena within porous electrodes, which are common in batteries and other energy storage devices. researchgate.net Such models have demonstrated improved accuracy in predicting cell behavior, especially under high-rate conditions, compared to traditional pseudo-two-dimensional (P2D) models. researchgate.net

The accuracy of continuum models is highly dependent on the parameterization of the dielectric cavity, which defines the boundary between the atomistic quantum mechanical description of the electrode surface and the continuum description of the electrolyte. nih.gov Research has shown that models parameterized for molecules in solution often inadequately describe metal surfaces, highlighting the need for specific parameterization for electrode-electrolyte interfaces. arxiv.org

Below is an interactive data table summarizing key aspects of continuum models relevant to deuterated electrolytes.

| Model Type | Key Feature | Application in Deuterated Systems | Reference |

| Poisson-Boltzmann (PB) | Treats ions as point charges in a dielectric continuum. | Provides a foundational understanding of ion distribution in DClO4 electrolytes. | arxiv.org |

| Size-Modified PB | Accounts for the finite size of ions. | Offers a more realistic description of the double layer in deuterated systems. | nih.gov |

| Dual-Continuum | Models both electrode and electrolyte as interconnected continua. | Improves prediction of transport in porous electrodes using deuterated electrolytes. | researchgate.net |

| Isodensity Continuum | Defines the continuum boundary based on electron density. | Allows for continuum solvation of periodic surfaces in deuterated environments. | arxiv.org |

Quantum Chemical Calculations for Electronic States and Covalency in Related Systems

Quantum chemical calculations provide fundamental insights into the electronic structure and nature of chemical bonding in molecules and materials, including systems related to perchloric acid. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of a system, from which properties like bond covalency and electronic states can be derived.

For perchlorate-containing systems, a key area of investigation is the nature of the chlorine-oxygen (Cl-O) bond. Quantum chemical calculations can quantify the degree of covalent character in these bonds by analyzing the molecular orbitals and the distribution of electron density. Methods like Density Functional Theory (DFT) are often employed for this purpose, as they can provide a good balance between computational cost and accuracy for ground-state properties. nih.gov

To study excited electronic states, more advanced methods are required. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its extensions (RASSCF, GASSCF), are capable of describing molecules with significant electronic correlation and multiple important electronic configurations. unibo.it These methods are essential for understanding photochemical processes or the electronic spectra of perchlorate-related species.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. rsc.org For accurate calculations of covalency and electronic states, it is often necessary to use large, flexible basis sets that can adequately describe the electron distribution, especially for anionic species like the perchlorate ion.

The field of quantum computing is emerging as a powerful tool for tackling complex quantum chemical problems that are intractable for classical computers. arxiv.orgarxiv.org Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) promise to provide highly accurate solutions for the electronic structure of molecules. nih.govarxiv.org These methods could be applied to perchlorate systems to obtain benchmark-quality data on their electronic states and bonding.

The table below outlines various quantum chemical methods and their applicability to studying systems related to perchloric acid.

| Method | Focus | Relevance to Perchlorate Systems | Reference |

| Density Functional Theory (DFT) | Ground-state electronic structure and properties. | Calculating the covalency of the Cl-O bond and vibrational frequencies. | nih.gov |

| CASSCF/RASSCF | Multireference electronic states, excited states. | Studying the electronic absorption spectra and photochemistry of perchlorates. | unibo.it |

| Variational Quantum Eigensolver (VQE) | Ground-state energy of molecules on quantum computers. | High-accuracy benchmark calculations of perchlorate electronic structure. | arxiv.org |

| Quantum Phase Estimation (QPE) | Exact energy of a quantum state. | Potentially exact solutions for the electronic states of perchlorate species. | nih.gov |

Kinetic Isotope Effects Kie in Reaction Mechanism Elucidation Employing Dclo4

Electrochemical Kinetic Isotope Effect Studies

Hydrogen Oxidation and Evolution Reactions (HOR/HER) on Platinum Electrodes in DClO₄ Electrolytes

The Hydrogen Oxidation Reaction (HOR) and Hydrogen Evolution Reaction (HER) are fundamental processes in electrocatalysis, particularly for technologies like fuel cells and water electrolyzers. On platinum electrodes, these reactions are highly facile. Studies investigating the KIE for the HER on platinum in deuterated acidic media, such as deuterated sulfuric acid (D₂SO₄) which is analogous to DClO₄, have revealed the presence of an isotope effect. nih.gov It has been observed that deuterium (B1214612) is more easily dissociated on the platinum electrode compared to protium (B1232500). nih.gov This is reflected in the deuterium separation factor, which has been a subject of study in water electrolysis for deuterium enrichment. nih.gov

However, for the HOR on platinum in 0.1 M HClO₄, the reaction rate is so rapid that it is primarily limited by the mass transport of hydrogen to the electrode surface. nih.govnih.gov This diffusion limitation makes it challenging to accurately quantify the intrinsic kinetics of the HOR using conventional methods like the rotating disk electrode (RDE) technique. nih.govnih.gov Consequently, detailed KIE studies specifically for the HOR on platinum in DClO₄ are difficult to perform under these conditions.

Table 1: Comparison of Hydrogen Evolution Reaction (HER) Characteristics on Platinum

| Feature | Observation in Deuterated Acid Media | Reference |

| Isotope Effect | Present, with deuterium showing easier dissociation on the Pt electrode. | nih.gov |

| Rate-Determining Step (Acid) | Volmer step (H⁺ + e⁻ ⇌ H_ads) | princeton.edu |

| HOR Kinetics in HClO₄ | Limited by hydrogen diffusion, hindering intrinsic kinetic measurements. | nih.govnih.gov |

| Deuterium Separation | Water electrolysis has been studied for deuterium separation, with separation factors of 5-8 reported for platinum. | nih.gov |

Oxygen Reduction Reaction (ORR) Mechanisms on Pt-Based Electrocatalysts in Deuterated Acid Media

The Oxygen Reduction Reaction (ORR) is the cathodic reaction in fuel cells and is notoriously sluggish, representing a major source of efficiency loss. Understanding its mechanism is crucial for developing better catalysts. The use of DClO₄ has been instrumental in elucidating the role of protons in the ORR on platinum surfaces.

Intriguingly, studies on well-defined platinum single-crystal electrodes in 0.1 M DClO₄ have revealed an inverse kinetic isotope effect, where the ORR is faster in the deuterated medium than in the protic one (kH/kD < 1). nih.govacs.orgwikipedia.org This counter-intuitive result challenges earlier assumptions that proton transfer is a simple, rate-limiting step.

The magnitude of this inverse KIE was found to be dependent on the crystallographic orientation of the platinum surface. On the Pt(111) surface, the inverse KIE is potential-dependent, with values around 0.5. nih.govnih.govacs.orgwikipedia.org In contrast, on Pt(100) and Pt(110) surfaces, the inverse KIE is largely independent of the applied potential, with a value of approximately 0.8. nih.govnih.govacs.orgwikipedia.org

In contrast to single crystals, studies on dispersed platinum nanoparticles on a carbon support (Pt/C) in deuterated acid have shown a KIE close to 1, indicating that the rate-determining step is largely independent of proton involvement under those conditions, especially at high Pt nanoparticle densities. nih.govnih.gov

Table 2: Kinetic Isotope Effects (KIE) for the Oxygen Reduction Reaction (ORR) on Platinum Surfaces in 0.1 M HClO₄/DClO₄

| Platinum Surface | KIE (kH/kD) | Potential Dependence | Proposed Reason for Inverse KIE | Reference |

| Pt(111) | ~0.5 | Potential-dependent | Weaker binding and lower coverage of *OD vs. *OH | nih.govnih.govacs.orgwikipedia.org |

| Pt(100) | ~0.8 | Potential-independent | Weaker binding and lower coverage of *OD vs. *OH | nih.govnih.govacs.orgwikipedia.org |

| Pt(110) | ~0.8 | Potential-independent | Weaker binding and lower coverage of *OD vs. *OH | nih.govnih.govacs.orgwikipedia.org |

| Pt/C (high density) | ~1 | - | Proton-independent rate-determining step | nih.govnih.gov |

Quantification of pH-Sensitive Water Dynamics and Solvent Participation in Electrode Reactions

The structure and dynamics of water at the electrode-electrolyte interface are critical in determining the rates and mechanisms of electrochemical reactions. The substitution of H₂O with D₂O, and consequently HClO₄ with DClO₄, allows for the investigation of solvent kinetic isotope effects and the participation of water molecules in the reaction sequence. While direct quantitative data on water dynamics specifically in DClO₄ at electrode interfaces is not extensively detailed in the provided context, the principles of using deuterium substitution to probe these phenomena are well-established.

Changes in the solvent from H₂O to D₂O can influence reaction rates not only through the direct participation of protons/deuterons but also through changes in the solvent's hydrogen-bonding network, viscosity, and the solvation of ions and reactants. These solvent isotope effects can provide insights into the reorganization of the solvent shell during electron transfer. For instance, the Grotthus mechanism of proton transport is known to be different in D₂O compared to H₂O, which can affect the rate of proton-coupled electron transfer reactions.

Characterization of Deuterium Label Loss and Exchange Reactions in Metabolic Studies

In the field of metabolic research, compounds labeled with deuterium are widely used as tracers to follow metabolic pathways in vivo. clearsynth.com The stability of the deuterium label is crucial for the accurate interpretation of these studies. However, deuterium atoms on a molecule can be lost or exchanged with protons from the surrounding environment, a process that needs to be characterized and accounted for.

Deuterium label loss can occur through various enzymatic and non-enzymatic reactions. For instance, in the metabolism of [6,6-²H₂]-glucose, a significant loss of the deuterium label has been observed. In one study, the deuterium label loss was found to be 15.7% in lactate, 37.9% in glutamate (B1630785), and 41.5% in glutamine in rat brain tissue. nih.gov Similarly, for [2-²H₃]-acetate, the label loss in glutamate and glutamine was around 14%. nih.gov This loss primarily occurs during a full turn of the tricarboxylic acid (TCA) cycle, where all the initial deuterium label is lost. nih.gov

The mechanisms behind this label loss are often related to keto-enol tautomerism, where the conversion between the keto and enol forms of a molecule involves the removal and addition of a proton (or deuteron) from the solvent. nih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP) is another route that can lead to the loss of deuterium from specific positions on the glucose molecule. nih.gov

Hydrogen-deuterium exchange reactions are equilibrium processes where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium source, such as D₂O in the solvent, or vice versa. wikipedia.orglibretexts.org These exchange reactions can be catalyzed by acids, bases, or metal catalysts. wikipedia.org The rate of exchange is often pH-dependent, with the minimum exchange rate for amide hydrogens in proteins occurring around pH 2.6. wikipedia.org

The characterization of deuterium label loss and exchange is critical for quantitative metabolic flux analysis using techniques like Deuterium Metabolic Imaging (DMI). nih.govnih.gov By understanding the extent and mechanisms of these processes, researchers can correct their models and obtain more accurate measurements of metabolic rates. Interestingly, the kinetic isotope effect for the metabolism of deuterated glucose and acetate (B1210297) has been found to be relatively small, in the range of 4-6%, suggesting that the rate of metabolism is only slightly slowed by the presence of the deuterium label. nih.gov

Table 3: Deuterium Label Loss in Metabolic Studies

| Deuterated Substrate | Metabolite | Percentage of Label Loss | Biological System | Reference |

| [6,6-²H₂]-glucose | Lactate | 15.7 ± 2.6% | Rat Brain | nih.gov |

| [6,6-²H₂]-glucose | Glutamate | 37.9 ± 1.1% | Rat Brain | nih.gov |

| [6,6-²H₂]-glucose | Glutamine | 41.5 ± 5.2% | Rat Brain | nih.gov |

| [2-²H₃]-acetate | Glutamate | 14.4 ± 3.4% | Rat Glioma Cells | nih.gov |

| [2-²H₃]-acetate | Glutamine | 13.6 ± 2.2% | Rat Glioma Cells | nih.gov |

Integrated Experimental and Theoretical Approaches for KIE Determination and Interpretation

A comprehensive understanding of kinetic isotope effects requires a synergistic approach that combines experimental measurements with theoretical calculations. This integrated strategy is particularly powerful in elucidating complex electrochemical reaction mechanisms where direct experimental observation of intermediates and transition states is challenging.

In the study of the ORR on platinum single crystals in DClO₄, for example, experimental observations of inverse KIEs were rationalized through theoretical calculations. nih.govnih.govacs.org Density Functional Theory (DFT) calculations were employed to determine the zero-point energies of adsorbed *OH and *OD species on the different platinum surfaces. These calculations confirmed that the *OD species is less strongly bound than the *OH species, providing a theoretical basis for the experimentally observed lower surface coverage of *OD. This lower coverage, in turn, explains the increased availability of active sites for O₂ adsorption and the resulting inverse KIE.

The theoretical models can also help to distinguish between different possible reaction pathways and rate-determining steps. By calculating the energy barriers for various proposed mechanisms, both with and without the inclusion of KIEs, researchers can identify the most plausible reaction pathway that is consistent with the experimental data.

Furthermore, theoretical calculations can predict KIE values for different steps in a reaction sequence. Comparing these predicted values with experimentally determined KIEs allows for a rigorous validation of the proposed mechanism. This iterative process of experimental measurement, theoretical modeling, and comparison is essential for building a detailed and accurate picture of the reaction at a molecular level.

The integration of experimental techniques, such as electrochemical measurements using DClO₄, with computational methods like DFT, provides a powerful toolkit for the determination and interpretation of kinetic isotope effects. This approach has been instrumental in advancing our understanding of fundamental electrochemical reactions, such as the ORR, and will continue to be a cornerstone of mechanistic studies in electrocatalysis.

Electrochemical Research Utilizing Dclo4 As a Model Electrolyte

Role of Deuterated Electrolytes in Probing Mechanistic Electrochemistry at Interfaces

Deuterated electrolytes, such as DClO4 in D2O, are powerful tools for probing the mechanisms of electrochemical reactions at electrode-electrolyte interfaces. researchgate.netosti.gov The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the rates of reactions that involve bond cleavage or formation with hydrogen. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction pathways and the composition of transition states. nih.govrsc.orgyoutube.com

Furthermore, studies in deuterated media help to unravel the complex role of the solvent itself in the electrochemical process. The structure of the electrical double layer, the solvation of ions, and the network of hydrogen (or deuterium) bonds at the interface can all influence reaction kinetics. osti.gov By observing how these factors are affected by the isotopic substitution of the solvent, a more complete picture of the interfacial reaction environment can be constructed. The use of ultrapure deuterated electrolytes is often emphasized as critical for obtaining reliable and interpretable KIE data, as impurities can significantly impact the sensitive electrochemical measurements. researchgate.net

Interfacial Adsorption Phenomena of Perchlorate (B79767) Anions on Electrode Surfaces

The perchlorate anion (ClO4-) has traditionally been considered a non-specifically adsorbing anion, making perchloric acid a common choice for a supporting electrolyte in electrochemical studies. rsc.org However, research has shown that the adsorption behavior of perchlorate is more complex and can be dependent on the electrode material, its crystallographic orientation, and the electrode potential.

On platinum electrodes, for instance, studies have indicated that perchlorate anions can specifically adsorb, particularly on the Pt(111) surface. This specific adsorption can compete with the adsorption of other species, such as hydroxyl radicals (OHad), and influence the electrochemical processes occurring on the surface. rsc.org In contrast, on Pt(100), perchlorate appears to be non-specifically adsorbed.

The adsorption of perchlorate on gold electrodes has also been a subject of investigation. The structure of the interfacial water layer is affected by the applied potential and the presence of perchlorate anions. At certain potentials, the specific adsorption of perchlorate can disrupt the ordered, ice-like structure of water at the electrode surface.

It is important to note that even when considered weakly adsorbing, the presence of perchlorate anions at the interface can still have a notable effect on the reaction mechanisms and activities of electrocatalytic processes. rsc.org

Electrocatalytic Process Investigation in DClO4 Solutions

The use of DClO4 solutions is particularly valuable in the field of electrocatalysis, where understanding the intricate steps of a reaction is key to designing more efficient catalysts. Electrocatalysts are materials that increase the rate of electrochemical reactions, and many of these reactions involve proton transfer.

Study of Charge Transfer Kinetics and Rate-Determining Steps

In the context of DClO4 solutions, studying the charge transfer kinetics allows researchers to pinpoint the role of proton/deuteron (B1233211) transfer in the reaction mechanism. By measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate in a standard H2O-based electrolyte to that in a D2O-based electrolyte, one can determine if the C-H/C-D or O-H/O-D bond breaking is part of the RDS. researchgate.netosti.govnih.gov A significant KIE (typically kH/kD > 2) suggests that this bond-breaking event is indeed rate-limiting. nih.gov

For example, in the hydrogen evolution reaction (HER), the recombination of adsorbed hydrogen atoms to form H2 is a key step. By comparing the kinetics in HClO4 and DClO4, the mechanism of this fundamental process can be elucidated. researchgate.net The analysis of Tafel slopes, which relate the reaction rate to the applied overpotential, in both deuterated and non-deuterated media provides further quantitative information about the charge transfer coefficient and the reaction mechanism. researchgate.net

Analysis of pH-Dependent Reaction Pathways and Solvent Effects

The rate and pathway of many electrocatalytic reactions are highly dependent on the pH of the electrolyte. In deuterated systems, the concept of pH is replaced by pD, and the difference in acidity can influence reaction kinetics. The choice of solvent and its isotopic composition can have a profound impact on the reaction pathway. rsc.orgnih.gov

Solvent effects in electrochemistry are multifaceted. The solvent influences the solvation shell of ions, which in turn affects their transport to the electrode surface and their reactivity. nih.gov In protic solvents like water, a network of hydrogen bonds exists at the electrode-electrolyte interface. The dynamics of this network can play a crucial role in proton-coupled electron transfer reactions.

When D2O is used as the solvent with DClO4, the deuterium bonding network is different from the hydrogen bonding network in H2O. This can lead to changes in the stability of reaction intermediates and the energy barriers for certain reaction steps. For instance, the kinetics of the hydrogen oxidation and evolution reactions on platinum have been shown to be sensitive to the isotopic composition of the solvent, particularly in alkaline media, highlighting the active role of water/heavy water dynamics in the reaction mechanism. Studies have also explored how the addition of organic co-solvents to aqueous perchloric acid solutions can alter reaction rates, providing another avenue to understand solvent effects. rsc.org

Advanced Electrochemical Characterization Techniques in Deuterated Media

To probe the complex processes occurring in DClO4 solutions, a variety of advanced electrochemical techniques are employed. These methods allow for the in-situ characterization of the electrode-electrolyte interface under reaction conditions.

Cyclic Voltammetry (CV) in Deuterated Environments

Cyclic voltammetry is a versatile and widely used electrochemical technique for studying redox processes. metrohm.comresearchgate.net It involves sweeping the potential of a working electrode back and forth while measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a "fingerprint" of the electrochemical system, revealing information about the redox potentials, reaction kinetics, and stability of reaction intermediates. metrohm.compatsnap.com

When performed in deuterated environments such as a DClO4/D2O electrolyte, cyclic voltammetry becomes a powerful tool for investigating kinetic isotope effects. nih.govresearchgate.net By comparing the cyclic voltammograms recorded in DClO4/D2O with those from HClO4/H2O, researchers can observe shifts in peak potentials and changes in peak currents. researchgate.netresearchgate.net

For example, a shift in the potential at which a redox process occurs can indicate a change in the thermodynamics of the reaction due to the isotopic substitution. A decrease in the peak current in the deuterated solvent often suggests a slower reaction rate, providing direct evidence for a kinetic isotope effect. This information is crucial for elucidating the role of proton/deuteron transfer in the electrochemical reaction mechanism. nih.govresearchgate.net The technique has been applied to study a wide range of reactions, from the oxidation of organic molecules to the fundamental processes of hydrogen evolution and oxidation on various electrode materials. metrohm.comresearchgate.netresearchgate.net

Below is a table summarizing the types of information that can be obtained from cyclic voltammetry in deuterated versus non-deuterated perchloric acid:

| Parameter | Observation in DClO4 vs. HClO4 | Interpretation |

| Peak Potential (Ep) | Shift to more extreme potentials | Change in reaction thermodynamics or kinetics |

| Peak Current (Ip) | Decrease in magnitude | Slower reaction rate (Kinetic Isotope Effect) |

| Peak Separation (ΔEp) | Increase in value | Slower electron transfer kinetics |

| Shape of Voltammogram | Altered peak shapes or appearance of new features | Change in reaction mechanism or intermediates |

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of materials and their interfaces with electronically conducting electrodes. researchgate.netethz.ch The method involves applying a small amplitude alternating current (AC) voltage or current signal to an electrochemical cell and measuring the resulting current or voltage response as a function of frequency. researchgate.netethz.ch This allows for the deconvolution of various electrochemical processes occurring at different time scales, such as charge transfer, diffusion, and double-layer capacitance. researchgate.netresearchgate.net

The data from an EIS experiment is typically represented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. youtube.com This plot can be modeled using an equivalent electrical circuit, where each component (resistors, capacitors, etc.) corresponds to a specific physical or chemical process at the electrode-electrolyte interface. jecst.org For instance, the electrolyte resistance, the charge transfer resistance, and the capacitance of the electrochemical double layer can be determined from the shape of the Nyquist plot. youtube.comjecst.org

While there is a lack of specific studies on DClO4, research on deuterium isotope effects in other systems suggests that the use of a deuterated electrolyte could influence the impedance spectrum. nih.govacs.org The difference in mass between protium (B1232500) (¹H) and deuterium (²H) can affect bond energies and vibrational frequencies, which in turn can alter the kinetics of reactions involving proton transfer. nih.govnih.gov In an EIS study, this might manifest as a change in the charge transfer resistance for reactions where proton tunneling or proton-coupled electron transfer is a rate-determining step. The mobility of deuterons (D+) in D2O is lower than that of protons (H+) in H2O, which would be reflected in the bulk electrolyte resistance.

A hypothetical EIS study comparing HClO4 and DClO4 electrolytes could provide valuable information on the role of the proton/deuteron in the electrochemical process under investigation. By analyzing the changes in the equivalent circuit parameters, researchers could gain a deeper understanding of the reaction mechanism.

Interactive Data Table: Hypothetical Comparison of EIS Parameters

This table illustrates a hypothetical scenario of how EIS parameters might differ between HClO4 and DClO4 electrolytes based on general principles of isotope effects. These are not real experimental data.

| Electrolyte | R_electrolyte (Ω) | R_ct (Ω) | C_dl (F) |

| 0.1 M HClO4 in H2O | 10 | 150 | 2.00E-05 |

| 0.1 M DClO4 in D2O | 12 | 180 | 1.95E-05 |

Surface Stress Measurements at Electrode-Electrolyte Interfaces

Surface stress is a measure of the work required to elastically stretch a pre-existing surface. At the electrode-electrolyte interface, changes in the applied potential can induce variations in the surface charge density and the composition of the electrical double layer, leading to changes in the electrode's surface stress. The measurement of these changes can provide insights into adsorption processes, surface reconstruction, and the potential of zero charge (pzc).

Techniques such as cantilever-based methods, where the bending of a cantilever electrode is measured as a function of potential, are used to monitor surface stress changes with high sensitivity. The relationship between surface stress and electrode potential is complex and is influenced by the specific interactions between the electrode material, the solvent, and the ions in the electrolyte.

For example, if the adsorption of perchlorate anions is accompanied by the co-adsorption or displacement of water/heavy water molecules, the different energetic and structural properties of H2O and D2O at the interface could lead to measurable differences in the surface stress response. A comparative study of surface stress in HClO4 and DClO4 solutions could, therefore, help to elucidate the role of the solvent in modulating interfacial forces and adsorption phenomena.

Interactive Data Table: Hypothetical Surface Stress Changes

This table presents a hypothetical comparison of the change in surface stress (Δγ) as a function of electrode potential in HClO4 and DClO4 electrolytes. These are not real experimental data.

| Potential (V vs. SHE) | Δγ in 0.1 M HClO4 (N/m) | Δγ in 0.1 M DClO4 (N/m) |

| 0.2 | 0.05 | 0.045 |

| 0.4 | 0.12 | 0.11 |

| 0.6 | 0.08 | 0.07 |

| 0.8 | -0.02 | -0.025 |

Environmental Tracing and Isotope Forensics Using Perchlorate Isotopologues

Natural and Anthropogenic Perchlorate (B79767) Source Differentiation using Oxygen and Chlorine Isotope Signatures

A key application of isotope analysis is distinguishing between natural and synthetic perchlorate sources. serdp-estcp.milacs.org Natural perchlorate, formed through atmospheric processes, exhibits distinct isotopic signatures compared to industrially manufactured perchlorate. ca.govacs.org This differentiation is crucial for determining liability and developing effective remediation strategies for contaminated sites. acs.org

Triple-Oxygen Isotope Ratios (δ¹⁸O/¹⁶O and δ¹⁷O/¹⁶O) for Source Identification

The analysis of triple-oxygen isotope ratios, specifically the relative abundances of ¹⁶O, ¹⁷O, and ¹⁸O, provides a unique fingerprint for identifying the source of perchlorate. ca.govacs.orgnih.govlsu.edu Man-made perchlorate is produced through the electrolysis of aqueous chlorate (B79027) solutions, and its oxygen isotopes reflect the composition of the water used in the manufacturing process. ca.gov Consequently, synthetic perchlorate follows the terrestrial mass-dependent fractionation line, with a predictable relationship between δ¹⁸O and δ¹⁷O values and no significant ¹⁷O anomaly (Δ¹⁷O ≈ 0). ca.govacs.orgnih.govlsu.edu

In contrast, natural perchlorate, believed to be formed in the atmosphere through photochemical reactions involving ozone, exhibits a distinct and positive ¹⁷O anomaly (Δ¹⁷O > 0). ca.govacs.orgnih.govlsu.edu This is because ozone itself has a significant ¹⁷O anomaly, which is transferred to the perchlorate molecule during its formation. ca.gov The measurement of this ¹⁷O anomaly serves as a definitive indicator of natural perchlorate. ca.gov

Table 1: Representative Isotopic Compositions of Perchlorate from Various Sources

| Source Type | Sample Description | δ³⁷Cl (‰) | δ¹⁸O (‰) | Δ¹⁷O (‰) | Reference |

| Synthetic | Laboratory Grade Salts | +0.6 ± 1.0 | -18.4 ± 1.2 | ~0 | acs.orgnih.gov |

| Natural (Atacama) | Chilean Nitrate Fertilizers | Variable | -24.8 to -4.5 | +4.2 to +9.6 | acs.orgnih.govlsu.edu |

| Natural (Indigenous) | Pre-industrial US Groundwater | Variable | Variable | Positive | nih.gov |

| Great Lakes | Lake Superior | +4.0 | -4.1 | +2.7 | nih.gov |

| Great Lakes | Lake Ontario | +3.0 | Variable | +1.6 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Chlorine Isotopic Fractionation during Perchlorate Biodegradation

The isotopic composition of chlorine (δ³⁷Cl) in perchlorate can also provide valuable information about its source and subsequent environmental fate. nih.govnih.govusgs.govacs.org While δ³⁷Cl values can vary among different sources, a significant application of chlorine isotope analysis lies in monitoring the biodegradation of perchlorate. serdp-estcp.milnih.gov

Microbial reduction of perchlorate to chloride is a primary remediation strategy. nih.gov During this process, microorganisms preferentially utilize the lighter isotope, ³⁵Cl, over the heavier isotope, ³⁷Cl. nih.gov This results in the remaining, undegraded perchlorate becoming progressively enriched in ³⁷Cl. nih.gov The magnitude of this isotopic fractionation can be substantial, with reported enrichment factors (ε³⁷Cl) in the range of -11.5‰ to -15.8‰. nih.govnih.govusgs.gov By measuring the change in the δ³⁷Cl of perchlorate over time, the extent of biodegradation can be quantified. serdp-estcp.milnih.gov

A laboratory study investigating two different bacterial strains at varying temperatures found a consistent fractionation factor ratio between oxygen and chlorine isotopes (ε¹⁸O/ε³⁷Cl) of approximately 2.50 ± 0.04. nih.govusgs.govacs.orgacs.org This consistent ratio is significant because it allows scientists to distinguish isotopic shifts due to biodegradation from those caused by the mixing of different perchlorate sources. serdp-estcp.milnih.govusgs.gov

Application in Contaminant Hydrology and Bioremediation Studies

Isotope forensics of perchlorate has practical applications in managing contaminated water resources and evaluating the effectiveness of remediation efforts. nih.govresearchgate.netusgs.govresearchgate.net By tracing the movement of perchlorate plumes in groundwater and monitoring isotopic changes during bioremediation, a more complete understanding of the contaminant's behavior can be achieved.

Perchlorate Mediated Souring Reversal in Oil Reservoirs and Related Isotopic Analyses

In the context of oil recovery, the production of hydrogen sulfide (B99878) (H₂S), known as souring, is a significant issue caused by sulfate-reducing bacteria (SRB). frontiersin.orgresearchgate.netresearchgate.net The injection of perchlorate is an emerging technology to control and reverse reservoir souring. frontiersin.orgresearchgate.net Perchlorate-reducing bacteria (PRB) can outcompete SRB for electron donors and can also directly oxidize sulfide. frontiersin.org

Isotopic analysis of sulfur compounds (dissolved sulfide and sulfate) is employed to monitor the effectiveness of this process. frontiersin.org By measuring the δ³⁴S and δ¹⁸O of sulfate (B86663) and the δ³⁴S of sulfide in the effluent from oil reservoirs, researchers can track the shifts in microbial activity and the extent of souring reversal. frontiersin.orgescholarship.org While the primary focus of isotopic analysis in this application is on sulfur, understanding the fate of the injected perchlorate through its own isotopic signature could provide complementary information on the activity of PRB.

Isotopic Analysis for Tracing Perchlorate Contamination Plumes and Fate in Environmental Systems

The distinct isotopic signatures of different perchlorate sources allow for the mapping and tracing of contamination plumes in groundwater. nih.govresearchgate.net In areas with multiple potential sources, such as industrial facilities and agricultural runoff from Chilean fertilizers, isotopic analysis can differentiate between the plumes. nih.gov This has been demonstrated in regions with extensive groundwater contamination where both synthetic and agricultural perchlorate sources were present. nih.gov

By analyzing the δ³⁷Cl, δ¹⁸O, and Δ¹⁷O of perchlorate in groundwater samples, researchers can identify the dominant source in different parts of a plume and understand how plumes from different sources might be intersecting. nih.govresearchgate.net This information is critical for developing targeted remediation strategies and for allocating responsibility for cleanup. acs.org Furthermore, monitoring the isotopic composition of perchlorate within a plume over time can reveal the extent of natural attenuation through biodegradation. nih.govusgs.govresearchgate.net

Catalytic Applications and Mechanistic Investigations Involving Dclo4

DClO4 as a Catalyst or Co-catalyst in Specific Organic and Inorganic Synthesis Research

Deuterated perchloric acid has been instrumental as a catalyst in studies of electrophilic aromatic substitution, specifically in hydrogen isotope exchange reactions. A notable example is the acid-catalyzed hydrogen exchange of 1,3,5-trimethoxybenzene (B48636). In these studies, DClO4 in a D2O solvent is used to catalyze the exchange of hydrogen isotopes (like deuterium (B1214612) and tritium) on the aromatic ring.

The research conducted by Batts and Gold provides quantitative data on the catalytic activity of DClO4 in this context. rsc.org They investigated the rates of detritiation and dedeuteration of 1,3,5-trimethoxybenzene labeled with both isotopes. The study demonstrated that the reaction is subject to general acid catalysis, with DClO4 acting as the acidic catalyst in a deuterated medium. rsc.org